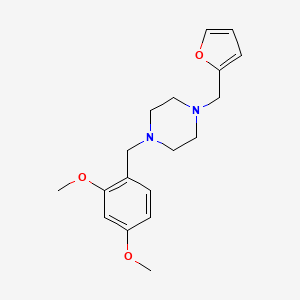![molecular formula C16H15N3O4 B5849612 N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide](/img/structure/B5849612.png)
N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide, also known as DMNNIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. DMNNIC is a versatile molecule that has shown promise in various fields, including medicinal chemistry, biochemistry, and materials science.
Mecanismo De Acción
The mechanism of action of N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide is not fully understood. However, it is believed that this compound exerts its biological activity by inducing apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer, antimicrobial, and antifungal properties, this compound has also been found to possess antioxidant activity. This compound has also been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has several advantages for use in lab experiments. It is a stable and relatively inexpensive compound that can be easily synthesized in large quantities. However, this compound has some limitations as well. It is not soluble in water, which can make it difficult to work with in aqueous solutions. In addition, this compound has a relatively short half-life, which can limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide. One area of interest is the development of this compound-based drugs for the treatment of cancer and infectious diseases. Another potential application of this compound is in the field of materials science, where it could be used to develop new materials with unique properties. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Métodos De Síntesis
N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 3-nitrobenzenecarboximidamide with 3,4-dimethylbenzoyl chloride in the presence of a suitable base. The resulting product is purified using column chromatography, and the yield is typically high.
Aplicaciones Científicas De Investigación
N'-[(3,4-dimethylbenzoyl)oxy]-3-nitrobenzenecarboximidamide has been extensively studied for its potential applications in scientific research. One of the most promising applications of this compound is in the field of medicinal chemistry. This compound has been shown to exhibit potent anticancer activity against various cancer cell lines. In addition, this compound has also been found to possess antimicrobial and antifungal properties.
Propiedades
IUPAC Name |
[(Z)-[amino-(3-nitrophenyl)methylidene]amino] 3,4-dimethylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-10-6-7-13(8-11(10)2)16(20)23-18-15(17)12-4-3-5-14(9-12)19(21)22/h3-9H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBZCIJOOHZIPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)ON=C(C2=CC(=CC=C2)[N+](=O)[O-])N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC(=CC=C2)[N+](=O)[O-])\N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-methoxyphenyl)amino]-6-methyl-2-(trifluoromethyl)-5-pyrimidinecarbonitrile](/img/structure/B5849535.png)

![2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]-1-phenylethanone](/img/structure/B5849542.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B5849568.png)
![N-{[(4-methylphenyl)amino]carbonothioyl}-3-(3-nitrophenyl)acrylamide](/img/structure/B5849580.png)







